molecular formula C13H17NO3 B153717 Cbz-L-Prolinol CAS No. 6216-63-3

Cbz-L-Prolinol

Cat. No.: B153717
CAS No.: 6216-63-3
M. Wt: 235.28 g/mol
InChI Key: BJTNHGVCFWDNDP-LBPRGKRZSA-N
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Description

Cbz-L-Prolinol, also known as N-Cbz-L-prolinol, is an organic compound with the molecular formula C13H17NO3. It is a derivative of proline, an amino acid, and is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the proline ring. This compound is commonly used in organic synthesis, particularly in the preparation of chiral intermediates and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cbz-L-Prolinol interacts with various enzymes and proteins. It is typically used in the protection of the amino group of L-prolinol, a key step in the synthesis of L-prolinol derivatives . The Cbz (carboxybenzyl) group in this compound acts as a protecting group for amines, making it less reactive and more stable .

Cellular Effects

The effects of this compound on cells are primarily related to its role in biochemical reactions. It is used in the synthesis of L-prolinol derivatives, which have been shown to have significant effects on cell growth and function .

Molecular Mechanism

The mechanism of action of this compound involves the protection of the amino group of L-prolinol. The Cbz group in this compound acts as a protecting group, preventing the amino group from reacting with other substances during the synthesis of L-prolinol derivatives .

Temporal Effects in Laboratory Settings

This compound exhibits stability over time in laboratory settings. For instance, Cbz protected L-prolinol derivatives are more stable and only undergo cyclization at 140 ℃ in the presence of triethylamine .

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of this compound dosage in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of L-prolinol synthesis. It interacts with various enzymes during this process .

Transport and Distribution

As a derivative of proline, it is likely to follow similar transport mechanisms .

Subcellular Localization

Given its role in the synthesis of L-prolinol derivatives, it is likely to be found in areas of the cell where these biochemical reactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cbz-L-Prolinol can be synthesized through several methods. One common approach involves the protection of L-proline with a benzyloxycarbonyl group. The synthetic route typically includes the following steps:

    Protection of L-Proline: L-Proline is reacted with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) to form N-Cbz-L-proline.

    Reduction: The N-Cbz-L-proline is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Cbz-L-Prolinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces various alcohol derivatives.

    Substitution: Produces substituted prolinol derivatives.

Scientific Research Applications

Cbz-L-Prolinol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: It serves as a building block for the synthesis of peptides and other biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals and specialty chemicals.

Comparison with Similar Compounds

Cbz-L-Prolinol can be compared with other similar compounds such as:

    N-Boc-L-Prolinol: Similar to this compound but with a tert-butyloxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

    N-Benzyloxycarbonyl-L-Proline: Another derivative of proline with a benzyloxycarbonyl group but without the hydroxyl group.

    L-Prolinol: The parent compound without any protecting groups.

Uniqueness: this compound is unique due to its specific protecting group, which provides stability and selectivity in chemical reactions. The benzyloxycarbonyl group is particularly useful in peptide synthesis and asymmetric synthesis, making this compound a valuable compound in organic chemistry.

Properties

IUPAC Name

benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTNHGVCFWDNDP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455098
Record name Cbz-L-Prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6216-63-3
Record name Cbz-L-Prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Carbobenzyloxy-L-proline (0.048 moles, 12.0 g) was dissolved in 50 ml THF and cooled to 0° C. Borane-methyl sulfide complex (0.05 moles, 25 ml of 2M in THF) was added dropwise. The reaction was stirred for 16 hours at room temperature and then cooled to 0° C. water (50 ml) was added dropwise. The solution was filtered. The solid was washed with ethyl acetate. The organic solutions were combined, washed with water, dried over sodium sulfate and concentrated to yield 10.3 g of N-carbobenzyloxy-2-hydroxymethyl pyrrolidine. N-carbobenzyloxy-2-hydroxymethyl pyrrolidine (0.038 moles, 9.0 g) and triethylamine (0.076 mole) were dissolved in 150 ml of chloroform. Tosyl chloride (0.0475 moles, 9.05 g) was added portionwise followed by dimethylaminopyridine (200 mg). The solution was stirred overnight at room temperature. Chloroform was added. The solution was washed with water, dried over sodium sulfate, and concentrated. The resulting tosylate (0.0385 moles, 15.0 g) and sodium cyanide (0.048 moles, 2.35 g) were dissolved in 150 ml DMSO. The reaction was heated to reflux until completion as measured by thin layer chromatography. The reaction was cooled; water was added. The intermediate was extracted with ethyl acetate and concentrated to yield 9.56 g of 2-pyrrolidineacetonitrile. The nitrile was hydrolyzed by dissolving in 150 ml ethanolic HCl and slowing adding water to the solution. The solution was then concentrated in vacuo. Ethyl acetate and sodium bicarbonate were added. The ethyl acetate solution was concentrated. The residue dissolved in ethyl acetate, filtered and concentrated. The resulting acetate was chromatographed on silica gel eluted with a gradient of 5.0-100% ethyl acetate in hexane followed by a gradient of 0-20% ethanol in ethyl acetate to yield 4.35 g of ethyl 2-pyrrolidineacetate. (MS)
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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